molecular formula C18H17NO4 B12059352 Fmoc-Ala-OH-13C3,15N

Fmoc-Ala-OH-13C3,15N

Cat. No.: B12059352
M. Wt: 315.30 g/mol
InChI Key: QWXZOFZKSQXPDC-SCMTXWLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ala-OH-13C3,15N: is a labeled analogue of N-Fmoc-L-alanine. It is a Fmoc-protected form of L-Alanine, where the alanine is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in peptide synthesis and bio-NMR studies due to its isotopic labeling, which allows for detailed structural and functional analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-OH-13C3,15N involves the incorporation of isotopically labeled carbon and nitrogen into the alanine molecule. The general synthetic route includes:

    Fmoc Protection: The amino group of L-alanine is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group.

    Isotopic Labeling: The carbon and nitrogen atoms in the alanine are replaced with their isotopic counterparts, 13C and 15N, respectively.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Purification: The synthesized peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-Ala-OH-13C3,15N can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products: The major products formed from these reactions include various protected and deprotected forms of alanine, as well as derivatives with different functional groups.

Scientific Research Applications

Chemistry: Fmoc-Ala-OH-13C3,15N is widely used in peptide synthesis, allowing for the incorporation of isotopically labeled amino acids into peptides and proteins. This facilitates detailed structural and functional studies using techniques such as NMR spectroscopy.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and metabolic pathways. The isotopic labeling allows for precise tracking and analysis of these processes.

Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. The isotopic labeling aids in the identification and quantification of biomolecules in complex biological systems.

Industry: this compound is used in the pharmaceutical industry for the development of new drugs and in the production of labeled peptides for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of Fmoc-Ala-OH-13C3,15N involves its incorporation into peptides and proteins, where it serves as a labeled analogue for structural and functional studies. The isotopic labels (13C and 15N) allow for detailed analysis using NMR spectroscopy, providing insights into the molecular structure, dynamics, and interactions of the labeled peptides and proteins.

Comparison with Similar Compounds

  • Fmoc-Leu-OH-13C6,15N
  • Fmoc-Val-OH-1-13C
  • Fmoc-Gly-OH-1-13C
  • Fmoc-Arg(Pbf)-OH-13C6,15N4

Comparison: Fmoc-Ala-OH-13C3,15N is unique due to its specific isotopic labeling of alanine with 13C and 15N. This allows for detailed NMR studies that are not possible with non-labeled or differently labeled analogues. Compared to other labeled amino acids, this compound provides specific insights into the structure and function of alanine-containing peptides and proteins.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

315.30 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1,19+1

InChI Key

QWXZOFZKSQXPDC-SCMTXWLBSA-N

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.